molecular formula C12H12F3N3O B11777628 (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine

(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B11777628
M. Wt: 271.24 g/mol
InChI Key: GPZDJCOQGLWFPC-UHFFFAOYSA-N
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Description

(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine is an organic compound that features a pyrazole ring substituted with a methoxy group, a trifluoromethylphenyl group, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.

    Attachment of the Trifluoromethylphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with the pyrazole ring.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like tin(II) chloride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Tin(II) chloride, hydrochloric acid.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.

    Biological Research: It can serve as a probe for studying enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: The compound can be used in the development of new catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methoxy group can participate in hydrogen bonding with target proteins, while the pyrazole ring can engage in π-π interactions with aromatic residues in the binding site .

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyphenyl)methanamine: Similar structure but lacks the pyrazole ring and trifluoromethyl group.

    (4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the pyrazole ring and methoxy group.

    (3-Methoxy-1-phenyl-1H-pyrazol-4-yl)methanamine: Similar structure but lacks the trifluoromethyl group.

Uniqueness

(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine is unique due to the presence of all three functional groups (methoxy, trifluoromethyl, and methanamine) on the pyrazole ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and materials science .

Properties

Molecular Formula

C12H12F3N3O

Molecular Weight

271.24 g/mol

IUPAC Name

[3-methoxy-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]methanamine

InChI

InChI=1S/C12H12F3N3O/c1-19-11-8(6-16)7-18(17-11)10-4-2-9(3-5-10)12(13,14)15/h2-5,7H,6,16H2,1H3

InChI Key

GPZDJCOQGLWFPC-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1CN)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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